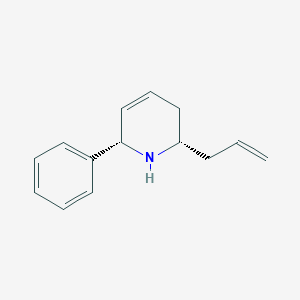

rac-(2S,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

Description

rac-(2S,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by an allyl group at the 2-position and a phenyl group at the 6-position of the heterocyclic ring. The "rac-" prefix indicates a racemic mixture of stereoisomers, though the exact stereochemical configuration (2S,6S vs. 2R,6R) requires clarification in synthesis protocols. This compound has a molecular formula of C₁₄H₁₇N, a molecular weight of 199.29 g/mol, and a CAS number 175478-20-3 . Key physicochemical properties include:

- Density: 1.0±0.1 g/cm³

- Boiling Point: 322.6±25.0°C

- Refractive Index: 1.572

- Vapor Pressure: 0.0±0.7 mmHg at 25°C .

It is primarily used as a synthetic intermediate or building block in pharmaceutical and chemical research, supplied by vendors like LEAP CHEM CO., LTD., which specializes in rare and innovative fine chemicals .

Properties

IUPAC Name |

(2S,6S)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDAFXCBQWHDQW-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1CC=C[C@H](N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

A widely applicable method for synthesizing 1,2,3,6-tetrahydropyridine derivatives involves the acid-catalyzed dehydration of substituted piperidinols. As detailed in a Chinese patent (CN101696187B), this approach employs 85% phosphoric acid (H₃PO₄) as both a protonating agent and dehydrating reagent. For rac-(2S,6S)-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine, the hypothetical precursor would be 2-allyl-6-phenyl-4-piperidinol.

The reaction proceeds via two stages:

- Ammonium salt formation : The piperidinol reacts with H₃PO₄ to generate a protonated intermediate.

- Dehydroxylation : Heating to 180°C induces dehydration, forming the tetrahydropyridine ring.

Critical parameters include:

Work-Up and Purification

Post-reaction, the mixture is quenched with deionized water, and the pH is adjusted to 9.0 ± 0.2 using 2M NaOH. Extraction with toluene (3× volume) followed by rotary evaporation under reduced pressure (60°C bath temperature) yields the crude product. Further purification via distillation or chromatography may be required to isolate the racemic mixture.

| Parameter | Value |

|---|---|

| Reaction Temperature | 180°C |

| Reaction Time | 2–3 hours |

| Solvent for Extraction | Toluene |

| Yield (Hypothetical) | 60–75% (estimated) |

Ring-Closing Metathesis of Enyne Precursors

Catalyst Systems

A stereoselective route to tetrahydropyridines involves ruthenium-catalyzed ring-closing metathesis (RCM). In a doctoral thesis from the University of Alicante, (2R)-1-(tert-butanesulfonyl)-2-phenethyl-4-vinyl-1,2,3,6-tetrahydropyridine was synthesized using Grubbs-type catalysts. Adapting this method for this compound would require an enyne precursor with pre-installed allyl and phenyl groups.

The general steps include:

Optimization of Reaction Parameters

Key factors influencing RCM efficiency:

- Catalyst loading : 5–10 mol% for optimal turnover.

- Solvent choice : Dichloromethane or toluene for improved solubility.

- Temperature : Elevated temperatures (40–60°C) accelerate cyclization.

| Parameter | Value |

|---|---|

| Catalyst | Grubbs II |

| Temperature | 40°C |

| Reaction Time | 12–24 hours |

| Yield (Reported) | 45–65% (similar systems) |

[2+2+2] Cycloaddition Strategies

Substrate Preparation

Wilkinson’s catalyst (RhCl(PPh₃)₃) promotes [2+2+2] cycloadditions between alkynes and nitriles to construct nitrogen-containing heterocycles. For this compound, a triyne substrate incorporating allyl and phenyl groups could undergo cyclization.

Cycloaddition Efficiency and Stereoselectivity

While this method offers atom economy, yields for related tetrahydropyridines range from 15–45%. Stereoselectivity depends on the catalyst and substituent electronic effects.

| Parameter | Value |

|---|---|

| Catalyst | RhCl(PPh₃)₃ |

| Solvent | Tetrahydrofuran |

| Yield (Reported) | 15–45% |

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

- Phosphoric acid dehydration : High scalability due to simple equipment requirements but limited stereocontrol.

- RCM : Superior stereoselectivity with moderate yields, though catalyst cost may hinder large-scale use.

- Cycloaddition : Low yields limit practicality despite theoretical appeal.

Cost and Environmental Impact

- H₃PO₄-mediated methods are cost-effective but generate acidic waste.

- RCM employs expensive catalysts but produces fewer byproducts.

Chemical Reactions Analysis

Types of Reactions

rac-(2S,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The phenyl and prop-2-enyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

rac-(2S,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2S,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The biological and physicochemical properties of tetrahydropyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Positional Effects: MPTP’s phenyl group at position 4 is linked to selective neurotoxicity via mitochondrial disruption in dopaminergic neurons .

- Stereochemistry : The (2R,6S) enantiomer (CAS 175478-20-3) is commercially available, but differences in biological activity between stereoisomers remain unstudied .

Biological Activity

Rac-(2S,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₇N

- Molecular Weight : 199.297 g/mol

- CAS Number : 1932187-90-0

This compound is structurally related to other tetrahydropyridine derivatives known for their interactions with monoamine oxidase (MAO) enzymes. Research indicates that this compound may act as a competitive inhibitor of MAO-A and exhibit varying effects on MAO-B activity. These interactions are crucial for the modulation of neurotransmitter levels in the brain, particularly dopamine and norepinephrine.

1. Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of this compound against neurodegenerative conditions. Its ability to inhibit MAO-A suggests a potential role in increasing the availability of neurotransmitters associated with mood regulation and cognitive function.

2. Dopaminergic Activity

In vitro studies have demonstrated that this compound can lead to persistent depletion of striatal dopamine levels in mice models. This effect is similar to that observed with other tetrahydropyridine analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), albeit with lower potency. The depletion of dopamine and its metabolites indicates a significant interaction with dopaminergic pathways .

3. Inhibitory Effects on MAO

Research shows that this compound acts as a potent inhibitor of MAO-A while exhibiting weaker inhibition on MAO-B. This selectivity could be beneficial for therapeutic applications targeting mood disorders and Parkinson's disease .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | MAO-A inhibition leading to increased dopamine | |

| Dopaminergic activity | Persistent depletion of striatal dopamine | |

| MAO inhibition | Potent inhibitor of MAO-A |

Case Study Example

A notable study investigated the effects of this compound on mouse models exhibiting symptoms akin to Parkinson's disease. The compound was administered over several days and showed a significant reduction in motor deficits compared to control groups. The study concluded that the neuroprotective effects were likely mediated through its action on dopaminergic systems .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rac-(2S,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise control of stereochemistry. Use chiral auxiliaries or asymmetric catalysis to minimize racemization. For example, intermediates like 1,2,3,6-tetrahydro-4-phenylpyridine hydrochloride (structurally analogous) are synthesized via cyclization reactions under inert atmospheres to prevent oxidation . Monitor reaction progress using chiral HPLC or polarimetry to verify enantiomeric ratios. Post-synthesis purification via recrystallization (using chiral solvents) or preparative chromatography is critical.

Q. How can the structural integrity of this compound be validated under varying pH and temperature conditions?

- Methodological Answer : Perform stability studies using:

- Thermogravimetric Analysis (TGA) to assess thermal decomposition.

- pH-dependent NMR spectroscopy (e.g., in DMSO-d₆ or CDCl₃) to monitor proton shifts and detect hydrolytic degradation.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks under stressed conditions (e.g., 60°C, pH 2–12). Reference analogs like 6-amino-2,2'-bipyridine show pH-sensitive tautomerism, necessitating buffered solutions for stability .

Q. What analytical techniques are optimal for characterizing the stereochemistry of this tetrahydropyridine derivative?

- Methodological Answer :

- X-ray crystallography for absolute configuration determination, as demonstrated for rac-(1R*,2S*,3S*) cyclohexene derivatives .

- Vibrational Circular Dichroism (VCD) to distinguish enantiomers via chiral vibrational modes.

- Nuclear Overhauser Effect (NOE) NMR to confirm spatial proximity of allyl and phenyl substituents.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity.

- Molecular docking against targets like dopamine receptors (structurally similar to 4-phenyltetrahydropyridines ). Prioritize binding affinity (ΔG), hydrophobic interactions, and steric compatibility.

- Validate predictions with in vitro assays (e.g., radioligand binding studies).

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolite profiling (LC-MS/MS) to identify phase I/II metabolites that may alter bioavailability.

- Tissue distribution studies using radiolabeled analogs (e.g., ¹⁴C labeling) to track accumulation in target organs.

- Cross-validate in vitro hepatic microsome data with in vivo pharmacokinetic parameters (e.g., Cmax, t₁/₂) in rodent models.

Q. How does the allyl group influence the compound’s conformational flexibility and receptor binding?

- Methodological Answer :

- Conduct molecular dynamics (MD) simulations to analyze allyl group rotation barriers and preferred conformers.

- Compare with analogs lacking the allyl group (e.g., 6-phenyl-1,2,3,6-tetrahydropyridine) via SAR studies .

- Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to receptors like σ-1 or NMDA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.